![molecular formula C13H19BrO B12624810 1-Bromo-4-[2-(pentyloxy)ethyl]benzene CAS No. 918441-52-8](/img/structure/B12624810.png)
1-Bromo-4-[2-(pentyloxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(pentyloxy)ethyl]benzene is a chemical compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds.
Preparation Methods
The synthesis of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3%. This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.
Chemical Reactions Analysis
1-Bromo-4-[2-(pentyloxy)ethyl]benzene undergoes various types of chemical reactions due to the presence of the reactive bromine atom. These reactions include:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Scientific Research Applications
1-Bromo-4-[2-(pentyloxy)ethyl]benzene has various scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s ability to undergo self-assembly processes due to electrostatic attractions and van der Waals forces makes it useful in material science research.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, to form different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-4-[2-(pentyloxy)ethyl]benzene can be compared with other bromobenzene derivatives, such as:
1-Bromo-4-ethylbenzene: This compound undergoes similar reactions, such as oxidation to form 4′-bromoacetophenone.
1-Bromo-4-(methylsulfonyl)benzene: This compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
918441-52-8 |
|---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-bromo-4-(2-pentoxyethyl)benzene |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-10-15-11-9-12-5-7-13(14)8-6-12/h5-8H,2-4,9-11H2,1H3 |
InChI Key |
CNBWSRZQPOKGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)
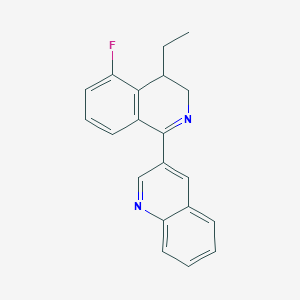
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
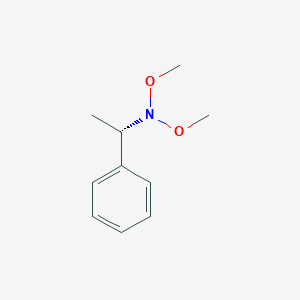
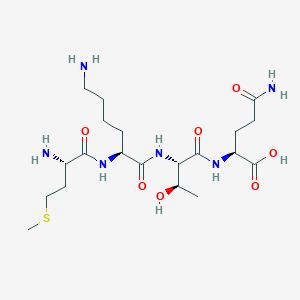
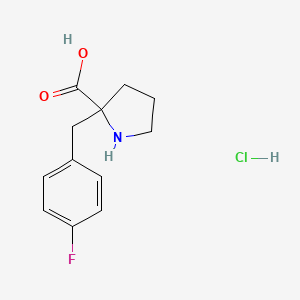
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
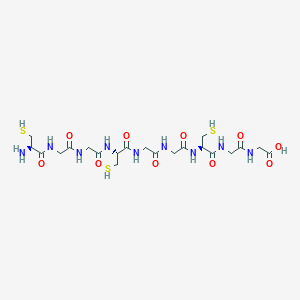
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
